molecular formula C33H30N4 B2483833 4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline CAS No. 35150-41-5

4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline

Cat. No.: B2483833
CAS No.: 35150-41-5
M. Wt: 482.631
InChI Key: NOFXJEYLZAMQRF-GXBUFBABSA-N
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Description

4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline is a useful research compound. Its molecular formula is C33H30N4 and its molecular weight is 482.631. The purity is usually 95%.
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Biological Activity

The compound 4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C29H25N3C_{29}H_{25}N_3, and it features an indole moiety, which is known for its diverse biological properties. The structure can be broken down into several functional groups that contribute to its biological activity:

  • Indole Rings : Known for anti-cancer and anti-inflammatory properties.
  • Amino Group : Influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the indole derivatives followed by coupling reactions to form the final product. Various synthetic routes have been explored in literature, emphasizing the importance of optimizing conditions for yield and purity.

Anticancer Properties

Research has indicated that compounds containing indole structures exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cell lines, leading to inhibited proliferation.
  • Apoptosis Induction : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins.

A study demonstrated that related indole derivatives exhibited IC50 values ranging from 0.34 μM to 0.86 μM against various cancer cell lines (HeLa, MCF-7, HT-29) .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies revealed:

  • Minimum Inhibitory Concentration (MIC) : Some indole derivatives exhibited low MIC values against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
  • Mechanism of Action : The antimicrobial effects are hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study 1: Anticancer Activity in HeLa Cells

A recent investigation focused on the anticancer effects of an indole derivative similar to our compound. The study reported significant growth inhibition in HeLa cells with an IC50 value of 0.52 μM. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .

CompoundCell LineIC50 (μM)Mechanism
Indole DerivativeHeLa0.52Apoptosis via mitochondrial pathway

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of related compounds against MRSA strains. The results indicated MIC values as low as 1 μg/mL against resistant strains, showcasing potential for therapeutic applications in treating infections caused by resistant bacteria .

CompoundTarget BacteriaMIC (μg/mL)
Indole DerivativeMRSA1

Properties

IUPAC Name

4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4/c1-37(2)25-17-15-23(16-18-25)20-34-31-12-6-3-9-24(31)19-28(29-21-35-32-13-7-4-10-26(29)32)30-22-36-33-14-8-5-11-27(30)33/h3-18,20-22,28,35-36H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFXJEYLZAMQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2CC(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.